

# SHEN26: A Comparative Guide to its Antiviral Activity in Primary Human Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | SHEN26    |           |  |  |  |
| Cat. No.:            | B12372595 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of **SHEN26**, an investigational oral RNA-dependent RNA polymerase (RdRp) inhibitor, with a focus on its validation in primary human cell models. While direct preclinical data for **SHEN26** in these specific models is not publicly available, this document synthesizes findings on its active metabolite, GS-441524, and compares its performance against other prominent antiviral agents for SARS-CoV-2.

## **Executive Summary**

**SHEN26** is an orally bioavailable prodrug of GS-441524, the same active nucleoside analog as the intravenously administered Remdesivir.[1][2][3] Clinical trials have demonstrated that **SHEN26** is well-tolerated and effectively reduces viral load in patients with COVID-19 in a dose-dependent manner.[3][4][5][6][7] This guide delves into the preclinical validation of its active form in highly relevant primary human cell cultures and provides a comparative landscape of its potential efficacy against other key antivirals.

# Comparative Antiviral Efficacy in Primary Human Cells

The following table summarizes the antiviral activity of the active metabolite of **SHEN26** (GS-441524) and other comparator antiviral drugs in primary human airway epithelial cells. It is



important to note that these data are compiled from different studies and direct head-to-head comparisons may not be available.

| Antiviral<br>Agent                         | Drug Target                          | Cell Model                                                     | Virus      | Efficacy                                                                          | Reference |
|--------------------------------------------|--------------------------------------|----------------------------------------------------------------|------------|-----------------------------------------------------------------------------------|-----------|
| GS-441524<br>(Active form<br>of SHEN26)    | RNA- dependent RNA polymerase (RdRp) | Human<br>Airway<br>Epithelial<br>Cells                         | SARS-CoV-2 | 3 μM reduced viral load by up to 4 log10; 2 μM led to complete viral elimination. | [8]       |
| Remdesivir<br>(Prodrug of<br>GS-441524)    | RNA- dependent RNA polymerase (RdRp) | Primary Human Airway Epithelial Cells                          | SARS-CoV-2 | EC50 = 0.01<br>μΜ                                                                 | [9]       |
| Molnupiravir                               | RNA- dependent RNA polymerase (RdRp) | Human Nasal<br>Epithelial<br>Cells                             | SARS-CoV-2 | IC50 = 11.1<br>μM (qPCR),<br>9.2 μM<br>(TCID50)                                   | [10]      |
| Nirmatrelvir<br>(component<br>of Paxlovid) | Main<br>Protease<br>(Mpro)           | Differentiated Normal Human Bronchial Epithelial Cells (dNHBE) | SARS-CoV-2 | Showed significant antiviral activity (specific EC50 not provided).               | [11]      |

### **Mechanism of Action: RdRp Inhibition**

**SHEN26**, through its active form GS-441524, targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses like SARS-CoV-2. [1][12][13] The active triphosphate form of GS-441524 mimics a natural nucleotide and is



incorporated into the nascent viral RNA strand by the RdRp.[13] This incorporation leads to delayed chain termination, effectively halting viral replication.[12]



Click to download full resolution via product page

Mechanism of Action of SHEN26.

# Experimental Protocols Primary Human Airway Epithelial Cell Culture

Primary human bronchial or tracheal epithelial cells are cultured at an air-liquid interface (ALI) to create a differentiated, pseudostratified epithelium that closely mimics the in vivo airway.[14] [15][16]

- Cell Seeding: Cryopreserved primary human airway epithelial cells are thawed and seeded onto permeable Transwell® inserts.
- Expansion Phase: Cells are grown in a submerged culture with growth medium in both the apical and basolateral compartments until a confluent monolayer is formed.
- Differentiation Phase (ALI): Once confluent, the apical medium is removed to establish the air-liquid interface. The cells are then maintained with specialized ALI medium in the basolateral compartment for 4-6 weeks to allow for full differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells.[14]



#### **SARS-CoV-2 Infection and Antiviral Treatment**

- Virus Inoculation: Differentiated ALI cultures are infected with SARS-CoV-2 via the apical surface at a specific multiplicity of infection (MOI).[17]
- Antiviral Administration: The antiviral compounds (SHEN26, comparator drugs) are added to
  the basolateral medium to mimic systemic drug delivery.[15] Treatment can be initiated
  before or after viral inoculation depending on the experimental design (prophylactic vs.
  therapeutic).
- Incubation: The infected cultures are incubated at 37°C in a 5% CO2 environment.

### **Quantification of Antiviral Activity**

Two primary methods are used to quantify the efficacy of the antiviral compounds:

a) Quantitative Real-Time PCR (qRT-PCR) for Viral Load

This method measures the amount of viral RNA in the culture supernatant or cell lysate.[18][19] [20][21]

- Sample Collection: At various time points post-infection, the apical surface of the ALI culture is washed to collect progeny virus, or the cells are lysed to extract total RNA.[17]
- RNA Extraction: Viral RNA is extracted from the collected samples using a commercial kit.
- qRT-PCR: The extracted RNA is subjected to reverse transcription followed by quantitative PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene).[22]
- Data Analysis: The viral RNA copy number is determined by comparing the amplification cycle threshold (Ct) values to a standard curve of known viral RNA concentrations.
- b) Plague Reduction Assay for Infectious Virus Titer

This assay quantifies the number of infectious viral particles.[2][9][23]

Serial Dilution: The apical wash containing progeny virus is serially diluted.







- Infection of Indicator Cells: A confluent monolayer of susceptible cells (e.g., Vero E6) is infected with the virus dilutions.
- Overlay: After an adsorption period, the cells are covered with an overlay medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells.[9]
- Plaque Visualization: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet). Plaques, which are clear zones of cell death caused by viral replication, are counted.[24]
- Titer Calculation: The viral titer is expressed as plaque-forming units per milliliter (PFU/mL).
   The reduction in plaque number in the presence of the antiviral compound compared to a control is used to determine its efficacy.





Click to download full resolution via product page

Experimental workflow for antiviral testing.

## Signaling Pathway of RdRp and Mpro Inhibitors



The two main classes of oral antivirals for SARS-CoV-2, RdRp inhibitors and Mpro inhibitors, target different essential steps in the viral life cycle.



Click to download full resolution via product page

Inhibition of viral life cycle stages.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a SARS-CoV-2 lateral flow assay using the plaque reduction neutralization test PMC [pmc.ncbi.nlm.nih.gov]



- 3. (PDF) Paxlovid: Mechanism of Action, Synthesis, and In Silico Study (2022) | Mahrokh Marzi | 95 Citations [scispace.com]
- 4. Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]
- 8. Nucleoside analog GS-441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid-19 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 -PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Paxlovid (Nirmatrelvir/Ritonavir): A new approach to Covid-19 therapy? PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RNA-dependent RNA polymerase: Structure, mechanism, and drug discovery for COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 14. corning.com [corning.com]
- 15. A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents PMC [pmc.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- 17. A High-Throughput, High-Containment Human Primary Epithelial Airway Organ-on-Chip Platform for SARS-CoV-2 Therapeutic Screening PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture PMC [pmc.ncbi.nlm.nih.gov]
- 19. Direct Lysis RT-qPCR of SARS-CoV-2 in Cell Culture Supernatant Allows for Fast and Accurate Quantification PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]



- 21. Six useful viral qRT-PCR tips VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
- To cite this document: BenchChem. [SHEN26: A Comparative Guide to its Antiviral Activity in Primary Human Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372595#validation-of-shen26-antiviral-activity-in-primary-human-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com